5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
Description
5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxamide group, a chlorinated hydroxyphenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Properties
Molecular Formula |
C17H11ClF3N3O2 |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-10-4-5-15(25)12(7-10)13-8-14(24-23-13)16(26)22-11-3-1-2-9(6-11)17(19,20)21/h1-8,25H,(H,22,26)(H,23,24) |
InChI Key |
MVBYMEOBQMIYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the chlorinated hydroxyphenyl group. The trifluoromethylphenyl group is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chloro-2-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide
- 5-(5-chloro-2-hydroxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
Uniqueness
5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
